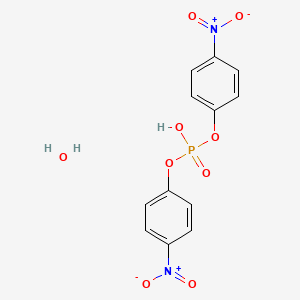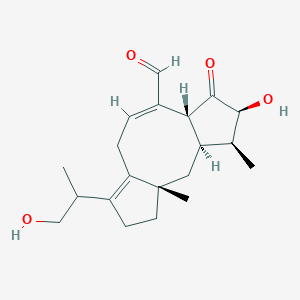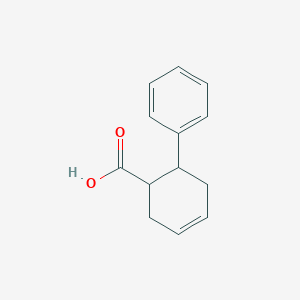
Bis(4-nitrophenyl) phosphate hydrate
概要
説明
Bis(4-nitrophenyl) phosphate hydrate: is an organophosphorus compound with the molecular formula ( (O_2NC_6H_4O)_2P(O)OH \cdot xH_2O ). It is commonly used as a substrate in enzymatic studies, particularly for investigating the activity of phosphodiesterases. The compound is characterized by the presence of two 4-nitrophenyl groups attached to a phosphate moiety, which makes it a useful tool in biochemical research .
作用機序
Target of Action
Bis(4-nitrophenyl) phosphate hydrate, also known as BNPP, primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are common in many biological molecules like DNA and RNA.
Mode of Action
BNPP acts as a substrate for these phosphodiesterases . It undergoes hydrolysis, a chemical reaction involving the breaking of a bond using water, facilitated by these enzymes. This process is enhanced when BNPP is attached to certain catalysts, such as oxamido-bridged dinuclear copper (II) complexes .
Biochemical Pathways
The primary biochemical pathway involved in the action of BNPP is the hydrolysis of phosphodiester bonds . This process is crucial in various biological functions, including the degradation of nucleic acids and cyclic nucleotides. The hydrolysis of BNPP can be enhanced by certain catalysts, leading to an increase in the rate of the reaction .
Result of Action
The hydrolysis of BNPP results in the production of 4-nitrophenolate . This compound can be detected and measured, allowing researchers to monitor the activity of phosphodiesterases. Therefore, BNPP is often used in studies investigating the function and mechanism of these enzymes .
Action Environment
The action of BNPP can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its hydrolysis . Moreover, the pH and temperature of the environment can also affect the activity of the phosphodiesterases that BNPP targets.
生化学分析
Biochemical Properties
Bis(4-nitrophenyl) phosphate hydrate plays a significant role in biochemical reactions. It is often used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . The compound interacts with these enzymes, facilitating the hydrolysis process .
Cellular Effects
The effects of this compound on cells are primarily observed in its interactions with enzymes and its role in hydrolysis reactions . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes . It can act as a substrate for certain enzymes, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound exhibits stability and can undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphate hydrate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 + 3 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{O}_2\text{NC}_6\text{H}_4\text{O})_2\text{P(O)Cl} + 3 \text{C}_5\text{H}_5\text{N}\text{HCl} ] The intermediate product, bis(4-nitrophenyl) phosphorochloridate, is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions:
Hydrolysis: Bis(4-nitrophenyl) phosphate hydrate undergoes hydrolysis in the presence of water, yielding 4-nitrophenol and phosphoric acid.
Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, enzymes (e.g., phosphodiesterases), mild acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents, and catalysts.
Major Products:
Hydrolysis: 4-nitrophenol, phosphoric acid.
Reduction: Bis(4-aminophenyl) phosphate.
Substitution: Various substituted phosphate derivatives.
科学的研究の応用
Chemistry:
- Used as a substrate to study the catalytic activity of various enzymes, particularly phosphodiesterases .
- Employed in mechanistic studies of phosphate ester hydrolysis .
Biology:
- Investigates enzyme kinetics and mechanisms in biological systems .
- Studies the role of phosphodiesterases in cellular processes .
Medicine:
- Potential applications in drug development, particularly in designing enzyme inhibitors .
- Used in diagnostic assays to measure enzyme activity .
Industry:
類似化合物との比較
Bis(4-nitrophenyl) hydrogen phosphate: Similar structure but with a hydrogen atom instead of a hydroxyl group on the phosphate moiety.
4-Nitrophenyl phosphate: Contains only one 4-nitrophenyl group attached to the phosphate moiety.
Uniqueness:
- Bis(4-nitrophenyl) phosphate hydrate is unique due to the presence of two 4-nitrophenyl groups, which makes it a more effective substrate for studying enzyme activity compared to compounds with only one 4-nitrophenyl group .
- The compound’s ability to undergo various chemical reactions, such as hydrolysis, reduction, and substitution, adds to its versatility in research and industrial applications .
特性
IUPAC Name |
bis(4-nitrophenyl) hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N2O8P.H2O/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCYEUQRBLMJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-94-4 | |
| Record name | Phosphoric acid, bis(4-nitrophenyl) ester, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66777-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3149150.png)
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)




![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)


